alpha-Cyano-4-phenylcinnamic acid
Description
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Structure
3D Structure
Properties
CAS No. |
63472-31-1 |
|---|---|
Molecular Formula |
C16H11NO2 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
(Z)-3-cyano-3-(4-phenylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C16H11NO2/c17-11-15(10-16(18)19)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-10H,(H,18,19)/b15-10+ |
InChI Key |
VWYYYTTUCVDJMW-XNTDXEJSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C(=C/C(=O)O)/C#N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=CC(=O)O)C#N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Alpha Cyano 4 Phenylcinnamic Acid
Established Synthetic Pathways for alpha-Cyano-4-phenylcinnamic Acid
The construction of the this compound scaffold is predominantly achieved through condensation reactions that create the characteristic α,β-unsaturated system.
Knoevenagel Condensation Approaches for Target Synthesis
The Knoevenagel condensation is a cornerstone of organic synthesis, providing a reliable method for the formation of carbon-carbon double bonds. This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base. In the synthesis of this compound, the key precursors are 4-phenylbenzaldehyde (also known as 4-biphenylcarboxaldehyde) and cyanoacetic acid.
The reaction is generally carried out in the presence of a basic catalyst, such as piperidine or pyridine, in a suitable solvent like ethanol or toluene. The base facilitates the deprotonation of cyanoacetic acid to form a reactive enolate, which then undergoes a nucleophilic addition to the carbonyl group of 4-phenylbenzaldehyde. A subsequent dehydration step yields the desired this compound. The reaction conditions, including temperature and reaction time, can be optimized to maximize the yield of the final product.
A general representation of the Knoevenagel condensation for this synthesis is as follows:

Different catalytic systems have been explored to improve the efficiency and environmental footprint of the Knoevenagel condensation. These include the use of ionic liquids, solid-supported catalysts, and microwave-assisted synthesis, which can lead to shorter reaction times and higher yields.
Alternative Synthetic Routes and Methodological Refinements
While the Knoevenagel condensation is the most common method, other synthetic strategies can be employed to produce this compound. One notable alternative is the Perkin reaction . This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the corresponding acid. iitk.ac.inwikipedia.orgbyjus.com For the synthesis of the target molecule, this would involve reacting 4-phenylbenzaldehyde with cyanoacetic anhydride, although the latter is not a common reagent. A more practical Perkin-like approach might involve modifications where cyanoacetic acid itself or a derivative is used in the presence of a suitable base and dehydrating agent.
Another potential route could involve the Heck reaction , a palladium-catalyzed cross-coupling of an aryl halide with an alkene. In this scenario, 4-bromobiphenyl could be coupled with an acrylic acid derivative bearing a cyano group at the alpha position. However, this approach is generally more complex and may be less atom-economical than condensation methods.
Refinements to existing methodologies often focus on improving reaction conditions. This can include the development of novel catalysts that operate under milder conditions, the use of greener solvents to reduce environmental impact, and the implementation of continuous flow processes for large-scale production.
Synthesis of this compound Derivatives
The functional groups present in this compound provide convenient handles for further chemical modification, allowing for the synthesis of a diverse range of derivatives with tailored properties.
Preparation of Amide Derivatives (e.g., 4-phenyl-alpha-cyanocinnamic acid amide)
The carboxylic acid moiety of this compound can be readily converted to an amide. The synthesis of 4-phenyl-alpha-cyanocinnamic acid amide has been reported in the context of its use as a matrix for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.
The standard procedure for amide formation involves the activation of the carboxylic acid followed by reaction with ammonia or an amine. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride, which is then reacted with ammonia. Alternatively, coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to directly couple the carboxylic acid with ammonia.
The general scheme for the synthesis of the amide derivative is:

Introduction of Other Functional Groups and Substituents
The aromatic rings of the biphenyl (B1667301) group and the double bond offer further sites for functionalization. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce substituents onto the phenyl rings, although controlling the regioselectivity can be a challenge.
Furthermore, the carboxylic acid and cyano groups can be transformed into a variety of other functional groups. For instance, the carboxylic acid can be reduced to an alcohol or converted to an ester. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine.
A notable example of derivatization involves the introduction of a hydroxyl group on the phenyl ring, leading to compounds like alpha-cyano-4'-hydroxy-4-phenylcinnamic acid . This is often achieved by starting with a hydroxylated biphenyl aldehyde in the Knoevenagel condensation. Such derivatives have been explored for their potential biological activities and as matrices in mass spectrometry.
Stereochemical Control and Isomerization Studies in Synthetic Processes
The double bond in this compound can exist as either the E or Z isomer. The Knoevenagel condensation typically favors the formation of the thermodynamically more stable E isomer. researchgate.net However, the stereochemical outcome can be influenced by the reaction conditions, including the choice of catalyst, solvent, and temperature.
Studies on related cinnamic acid systems have shown that it is possible to influence the E/Z selectivity. For example, the use of specific catalysts or reaction conditions can favor the formation of the less stable Z isomer.
Strategies for Purification and Isolation of the Compound and its Derivatives
The successful synthesis of this compound and its derivatives is critically dependent on effective purification and isolation strategies to remove unreacted starting materials, catalysts, and by-products. The choice of purification method is dictated by the physicochemical properties of the target compound, including its polarity, solubility, and thermal stability, as well as the nature of the impurities present. Commonly employed techniques for the purification of cinnamic acid derivatives include recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC).
Recrystallization
Recrystallization is a fundamental and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the desired compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but exhibit high solubility at an elevated temperature. Conversely, the impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
For this compound and its derivatives, which are generally crystalline solids, recrystallization can be a highly effective method for achieving high purity. The selection of an appropriate solvent is paramount. Due to the presence of the polar carboxylic acid and nitrile functional groups, as well as the nonpolar phenyl rings, solvents of intermediate polarity are often suitable.
A common procedure involves dissolving the crude product in a minimal amount of a hot solvent. The solution is then allowed to cool slowly and undisturbed, promoting the formation of well-defined crystals of the pure compound. The impurities are ideally left behind in the mother liquor. The purified crystals are subsequently isolated by filtration, washed with a small amount of cold solvent to remove any residual mother liquor, and then dried.
While specific literature on the recrystallization of this compound is limited, protocols for the structurally similar alpha-cyano-4-hydroxycinnamic acid (CHCA) provide valuable guidance. For instance, CHCA can be effectively recrystallized from aqueous acetonitrile (B52724) mixtures, often with the addition of a small amount of acetic acid to suppress the ionization of the carboxylic acid group and improve crystal formation. Ethanol has also been reported as a suitable recrystallization solvent for derivatives of alpha-cyanocinnamic acid.
Interactive Data Table: Illustrative Recrystallization Solvents for this compound
| Solvent System | Temperature Gradient | Expected Purity | Observations |
| Ethanol/Water | Hot to Cold | >98% | Good for compounds with moderate polarity. The ratio of ethanol to water is critical. |
| Acetonitrile/Water | Hot to Cold | >99% | Often yields high-purity crystals. The cooling rate should be controlled to obtain well-formed crystals. |
| Isopropanol | Hot to Cold | >97% | A good alternative to ethanol, may have different solubility characteristics. |
| Ethyl Acetate/Hexane | Hot to Cold | Variable | A non-polar/polar solvent system that can be effective if impurities have significantly different polarity. |
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase is passed through the column. For the purification of this compound and its derivatives, both normal-phase and reversed-phase chromatography can be employed.
In normal-phase chromatography , a polar stationary phase, such as silica (B1680970) gel or alumina, is used with a non-polar mobile phase. The separation is based on the polarity of the compounds; more polar compounds interact more strongly with the stationary phase and thus elute later. A typical mobile phase for the purification of cinnamic acid derivatives on silica gel would be a mixture of a non-polar solvent like hexane or toluene and a more polar solvent such as ethyl acetate or dichloromethane. The polarity of the mobile phase is often gradually increased (gradient elution) to effectively separate compounds with a range of polarities.
Reversed-phase chromatography utilizes a non-polar stationary phase, commonly silica gel that has been functionalized with alkyl chains (e.g., C8 or C18), and a polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol. In this mode, non-polar compounds have a stronger affinity for the stationary phase and elute later. This technique is particularly useful for the purification of moderately polar to non-polar derivatives of this compound. The addition of a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase is often necessary to suppress the ionization of the carboxylic acid group, leading to sharper peaks and better separation.
Interactive Data Table: Representative Column Chromatography Conditions for this compound Derivatives
| Chromatography Mode | Stationary Phase | Mobile Phase System | Elution Order |
| Normal-Phase | Silica Gel | Hexane/Ethyl Acetate Gradient | Less polar derivatives elute first. |
| Normal-Phase | Alumina | Dichloromethane/Methanol Gradient | Dependent on the activity of the alumina and the specific derivative. |
| Reversed-Phase | C18-functionalized Silica | Water/Acetonitrile Gradient with 0.1% TFA | More polar derivatives elute first. |
| Reversed-Phase | Cyano-functionalized Silica | Water/Methanol Gradient | Offers different selectivity compared to C18, can be useful for separating isomers. |
Preparative High-Performance Liquid Chromatography (HPLC)
For achieving the highest possible purity, particularly for analytical standards or for compounds intended for biological testing, preparative high-performance liquid chromatography (preparative HPLC) is the method of choice. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate larger quantities of the target compound.
Reversed-phase preparative HPLC is most commonly used for the final purification step of this compound and its derivatives. A C18 column is a frequent choice for the stationary phase due to its broad applicability and stability. The mobile phase typically consists of a gradient of water and acetonitrile or methanol, with an acid modifier like TFA to ensure good peak shape.
The crude sample is dissolved in a suitable solvent and injected onto the column. The eluent is monitored by a detector (usually UV-Vis), and the fraction corresponding to the desired compound is collected. The solvent is then removed from the collected fraction, typically by rotary evaporation or lyophilization, to yield the highly purified product.
Interactive Data Table: Typical Parameters for Preparative HPLC Purification of an this compound Derivative
| Parameter | Condition | Rationale |
| Column | C18, 10 µm particle size, 250 x 20 mm | A standard stationary phase for reversed-phase separation, with dimensions suitable for preparative scale. |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | The aqueous component of the mobile phase, with TFA to improve peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | The organic component of the mobile phase for eluting the compound. |
| Gradient | 20-80% B over 30 minutes | A gradient elution is used to effectively separate the target compound from impurities with different polarities. |
| Flow Rate | 20 mL/min | A typical flow rate for a preparative column of these dimensions. |
| Detection | UV at 254 nm and 320 nm | Monitoring at multiple wavelengths can help in identifying and isolating the peak of interest. |
| Injection Volume | 1-5 mL of a concentrated solution | The volume depends on the concentration of the sample and the capacity of the column. |
Advanced Spectroscopic and Analytical Characterization of Alpha Cyano 4 Phenylcinnamic Acid
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules like alpha-Cyano-4-phenylcinnamic acid. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be assembled.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to reveal distinct signals corresponding to each unique proton environment. The vinylic proton (=CH–) attached to the phenyl ring typically appears as a singlet in the downfield region, a consequence of its position within the conjugated π-system. The protons of the two phenyl rings would generate a complex series of multiplets further downfield. The protons on the phenyl ring attached to the double bond and the protons on the 4-position phenyl substituent would have slightly different chemical environments, leading to overlapping but distinguishable signal patterns. The acidic proton of the carboxylic acid group (–COOH) would produce a broad singlet at a very downfield chemical shift, which can be confirmed by its disappearance upon exchange with deuterium (B1214612) oxide (D₂O).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom. Key signals for this compound would include the carbonyl carbon (C=O) of the carboxylic acid, the carbon of the nitrile group (C≡N), and the two carbons of the alkene double bond (C=C). The aromatic carbons would appear in the typical region for sp²-hybridized carbons, with quaternary carbons (those without attached protons) generally showing weaker signals. The distinct chemical shifts of the carbons in the two different phenyl rings would also be observable.
While specific experimental data is not widely published, the expected chemical shifts can be predicted based on the structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift (δ) Ranges for this compound
| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|---|
| Carboxylic Acid | ¹H | > 10.0 | Broad Singlet |
| Aromatic Protons | ¹H | 7.0 - 8.5 | Multiplets |
| Vinylic Proton | ¹H | ~8.0 | Singlet |
| Carboxylic Carbonyl | ¹³C | 165 - 175 | - |
| Aromatic Carbons | ¹³C | 120 - 150 | - |
| Vinylic Carbons | ¹³C | 110 - 150 | - |
Note: Predicted values are based on typical chemical shift ranges for the respective functional groups.
Utilization of Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The structure of this compound contains an extensive conjugated system, which acts as a chromophore—the part of the molecule responsible for its color, or in this case, its UV absorption.
This extended π-system involves the two phenyl rings, the alkene double bond, the cyano group, and the carbonyl group of the carboxylic acid. The delocalization of electrons across this system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule can absorb lower-energy (longer wavelength) UV light. Studies on related alpha-cyanocinnamic acid derivatives confirm that they exhibit strong UV absorption. researchgate.net The primary absorption bands (λmax) for this compound are expected to be in the UVA range, likely between 300 and 350 nm, corresponding to π-π* electronic transitions within the conjugated system.
Table 2: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent
| Parameter | Expected Value | Associated Transition |
|---|
Note: The exact absorption maximum can be influenced by the solvent used.
Mass Spectrometry (MS) Techniques for Purity and Molecular Weight Determination
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a primary method for determining the molecular weight of a compound with high accuracy and for assessing its purity.
For this compound (C₁₆H₁₁NO₂), the theoretical monoisotopic mass is 249.0790 g/mol . Using high-resolution mass spectrometry (HRMS), an experimental mass value that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the compound's elemental composition and, therefore, its identity.
In a typical analysis, the molecule is ionized, often by electrospray ionization (ESI), to form a protonated molecule [M+H]⁺ with an m/z of approximately 250.0863. The mass spectrum would be dominated by this molecular ion peak. The presence of other significant peaks at different m/z values could indicate the presence of impurities, fragmentation products, or adducts (e.g., with sodium, [M+Na]⁺). The relative intensity of these extraneous peaks compared to the molecular ion peak provides a semi-quantitative measure of the sample's purity.
Chromatographic Methods for Purity Assessment and Separation Techniques
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is the most common method for analyzing non-volatile compounds like this compound.
A typical purity assessment would employ a reverse-phase HPLC (RP-HPLC) method. In this setup, the stationary phase is non-polar (e.g., a C18-bonded silica (B1680970) column), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water. A gradient is often run, where the percentage of the organic solvent (acetonitrile) is increased over time to elute compounds of increasing hydrophobicity. An acid, such as trifluoroacetic acid (TFA), is commonly added to the mobile phase to ensure the carboxylic acid group remains protonated, leading to sharper peaks and more reproducible retention times.
When a sample of this compound is injected, it travels through the column and is detected as it elutes. A UV detector, set to one of the compound's absorption maxima (as determined by UV-Vis spectroscopy), is typically used. In a pure sample, the resulting chromatogram would show a single, sharp, and symmetrical peak at a characteristic retention time. The presence of additional peaks indicates impurities, and the area of these peaks relative to the main peak's area can be used to quantify the purity level, often expressed as a percentage.
Table 3: Typical RP-HPLC Parameters for Analysis of this compound
| Parameter | Description |
|---|---|
| Column | C18 (Octadecylsilyl), e.g., 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Flow Rate | ~1.0 mL/min |
| Detection | UV Absorbance at λmax (e.g., ~320 nm) |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 25 - 40 °C |
Applications As a Matrix in Matrix Assisted Laser Desorption/ionization Mass Spectrometry Maldi Ms
Fundamental Principles of alpha-Cyano-4-phenylcinnamic Acid as a MALDI-MS Matrix
This compound, commonly abbreviated as CHCA, serves as a foundational matrix in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). This soft ionization technique is instrumental in the analysis of large and non-volatile biomolecules. The efficacy of CHCA as a matrix is rooted in its ability to co-crystallize with an analyte and absorb laser energy, which facilitates the desorption and ionization of analyte molecules with minimal fragmentation. acs.orgharvard.edu
The process is initiated by mixing the analyte solution with a solution containing a significant molar excess of the CHCA matrix. This mixture is then deposited on a MALDI target plate and allowed to dry, resulting in the formation of a solid crystalline lattice where analyte molecules are embedded within the matrix crystals. When a pulsed laser, typically a nitrogen laser emitting in the ultraviolet (UV) range at 337 nm, irradiates the co-crystal, the CHCA matrix avidly absorbs this energy. researchgate.net This rapid energy absorption triggers a phase transition in the matrix, causing it to rapidly expand into a gaseous state and carry the embedded analyte molecules along in a process known as desorption.
Following desorption into the gas phase, the analyte molecules undergo ionization. The predominant mechanism for this is believed to be proton transfer from the acidic CHCA matrix to the analyte. In their excited state, the matrix molecules become highly acidic and readily donate protons to the analyte molecules, leading to the formation of protonated analyte ions, denoted as [M+H]+. rutgers.edu This "soft" ionization process imparts minimal internal energy to the analyte, thereby preserving its structural integrity and reducing fragmentation. The resulting ions are then guided into the mass analyzer of the mass spectrometer for the determination of their mass-to-charge ratio (m/z). The substantial molar excess of the matrix is crucial as it ensures that the laser energy is primarily absorbed by the matrix, thus shielding the analyte from direct laser-induced degradation.
Rational Matrix Design and Structure-Performance Relationships
Impact of Molecular Structure on Ionization Efficiency and Laser Absorption
The molecular architecture of this compound is pivotal to its effectiveness as a MALDI matrix, significantly influencing its ionization efficiency and laser absorption capabilities. Key structural features, including the cinnamic acid backbone, the cyano group, and the phenyl ring, collectively contribute to its performance. The molecule's extended chromophore system, a result of the conjugation between the phenyl ring and the acrylic acid moiety, is responsible for its strong absorbance in the UV spectrum, a fundamental requirement for a proficient MALDI matrix. scientificlabs.com
Factors Influencing Matrix-Analyte Co-crystallization Dynamics
The co-crystallization of the matrix and analyte is a critical juncture in the MALDI process, with several factors governing these dynamics. The primary objective is to achieve a uniform incorporation of the analyte within the matrix crystals to ensure reproducible and high-quality mass spectra. The choice of solvent is a significant determinant in this process. nih.gov The solvent system must be capable of dissolving both the often-hydrophilic analyte and the more hydrophobic matrix. Consequently, a combination of organic solvents, such as acetonitrile (B52724) or ethanol, and water is frequently employed. The volatility of the chosen solvent also influences the rate of crystallization and the morphology of the resulting crystals.
The sample preparation methodology has a profound impact on co-crystallization. While the dried-droplet method is prevalent, it can sometimes yield heterogeneous crystals. To foster greater homogeneity, alternative techniques like the thin-layer method or the two-layer method have been developed. The concentrations of both the matrix and the analyte are also of paramount importance. A high matrix-to-analyte molar ratio is essential to ensure that analyte molecules are isolated from one another and effectively integrated into the matrix lattice. rutgers.edu The presence of any additives or contaminants can also disrupt the crystallization process, potentially leading to diminished spectral quality.
Optimization of Signal-to-Noise Ratios and Reproducibility in Spectral Acquisition
For dependable MALDI-MS analysis, optimizing the signal-to-noise (S/N) ratio and ensuring the reproducibility of spectral acquisition are of utmost importance. Several strategies are utilized to achieve this when employing this compound as the matrix. Meticulous optimization of the sample preparation method, as previously discussed, is the initial and a crucial step. scientificlabs.com The formation of homogeneous crystals is fundamental to obtaining reproducible signals from various locations on the target plate.
Laser fluence, or the energy per unit area, is another critical parameter that requires careful adjustment. The laser energy must be adequate to desorb and ionize the analyte but not so excessive as to cause significant fragmentation or detector saturation. Typically, the laser fluence is maintained just above the ion generation threshold to maximize the S/N ratio. The operational parameters of the mass spectrometer, including the accelerating voltage and detector settings, also play a substantial role in signal optimization. Furthermore, maintaining the cleanliness of the MALDI target plate and ensuring the purity of the matrix and solvents are vital for minimizing background noise and potential interferences. harvard.edu In quantitative analyses, the use of internal standards that co-crystallize with the analyte and exhibit similar ionization efficiencies can enhance reproducibility by normalizing for variations in sample preparation and laser fluence. acs.org
Specific Research Applications in MALDI-MS Using this compound
Analysis of Complex Lipid Mixtures
This compound has been established as a highly effective matrix for the analysis of intricate lipid mixtures via MALDI-MS. rutgers.edunih.gov Given that lipids represent a diverse class of molecules with a wide range of polarities and structures, the properties of CHCA make it well-suited for a broad spectrum of lipid classes. It has demonstrated particular efficacy in the analysis of phospholipids, sphingolipids, and glycerolipids. acs.orgthermofisher.com The capacity of MALDI-MS with a CHCA matrix to provide a swift overview of a biological sample's lipid profile has rendered it an invaluable tool in the field of lipidomics research.
In the analysis of complex lipid mixtures, such as those extracted from cells or tissues, MALDI-MS with CHCA can yield detailed information regarding the composition and relative abundance of various lipid species. For instance, it has been successfully employed to identify alterations in the lipid profiles of cells in response to disease states or environmental stimuli. The soft ionization nature of MALDI helps to preserve the integrity of the lipid molecules, allowing for the determination of their molecular weights and, in some instances, structural details through tandem mass spectrometry (MS/MS) experiments. The high sensitivity of this technique also permits the analysis of very small sample quantities. harvard.edu
| Lipid Class | Example Analyte | Typical Ion Observed |
| Phospholipids | Phosphatidylcholine | [M+H]⁺, [M+Na]⁺, [M+K]⁺ acs.orgthermofisher.com |
| Sphingolipids | Sphingomyelin | [M+H]⁺, [M+Na]⁺ nih.gov |
| Glycerolipids | Triacylglycerol | [M+Na]⁺, [M+K]⁺ rutgers.edu |
Identification of Organic Pigments in Materials Science and Forensic Research
This compound (CPCA) has emerged as a valuable matrix for the analysis of organic pigments using Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), a critical technique in materials science and forensic investigations. The inherent low solubility of many organic pigments presents a significant challenge for their characterization. Research has demonstrated that CPCA can effectively facilitate the ionization of these challenging compounds. For instance, in the analysis of synthetic organic pigments like C.I. Pigment Yellow 180 and C.I. Pigment Red 177, CPCA used as a matrix with a nitrogen laser yielded clear and interpretable mass spectra, allowing for their unambiguous identification. The success of the analysis is highly dependent on the sample preparation protocol.
Enhancements in Low Molecular Weight Compound Analysis
In the realm of analyzing low molecular weight (LMW) compounds, α-cyano-4-phenylcinnamic acid offers distinct advantages. A significant hurdle in the MALDI-MS analysis of small molecules is the interference from matrix-related ions in the low mass-to-charge (m/z) region, which can obscure the signals of the analytes.
Studies have shown that α-cyano-4-phenylcinnamic acid (Ph-CCA) generates significantly fewer background ions in the low m/z range compared to more conventional matrices like α-cyano-4-hydroxycinnamic acid (CHCA). This "quieter" background in the critical low-mass region results in a higher signal-to-noise ratio, enabling the clearer detection and more reliable quantification of LMW compounds. This enhancement is particularly beneficial for the analysis of complex mixtures where multiple small molecules need to be identified.
Comparative Efficacy Studies with Other Cinnamic Acid-Based Matrices
The performance of α-cyano-4-phenylcinnamic acid as a MALDI matrix is best understood through comparative studies with other cinnamic acid derivatives. These evaluations are crucial for optimizing analytical methods and selecting the most appropriate matrix for a specific application.
Comparative Analysis with alpha-Cyano-4-hydroxycinnamic Acid (CHCA)
Alpha-cyano-4-hydroxycinnamic acid (CHCA) is a widely used matrix in MALDI-MS, particularly for the analysis of peptides and proteins. However, for LMW compounds, its utility can be limited by the generation of interfering matrix peaks.
Comparative studies have consistently demonstrated the superiority of α-cyano-4-phenylcinnamic acid for the analysis of small molecules. The key advantage of Ph-CCA lies in its ability to provide a cleaner mass spectrum with reduced background signals in the low m/z region. This leads to improved sensitivity and more reliable detection of LMW analytes. For example, when analyzing a mixture of small molecules, the use of Ph-CCA as a matrix results in spectra where the analyte peaks are more prominent and easier to distinguish from the baseline noise. Furthermore, research has indicated that Ph-CCA can sometimes yield a higher charge state for certain analytes, which can be beneficial for their characterization.
Evaluation Against Halogenated Cinnamic Acid Derivatives (e.g., ClCCA)
Halogenated derivatives of cinnamic acid, such as 3-chloro-α-cyanocinnamic acid (ClCCA), have been developed to further improve the performance of MALDI matrices. These modifications can influence properties like acidity and crystal structure, which in turn affect the ionization process.
Evaluations comparing α-cyano-4-phenylcinnamic acid with halogenated counterparts like ClCCA have provided valuable insights. While both types of matrices can be effective, their performance can vary depending on the specific analyte and the experimental conditions. For instance, in some cases, halogenated matrices might offer enhanced sensitivity for certain classes of compounds. However, α-cyano-4-phenylcinnamic acid often maintains its advantage of a lower background signal, which is a critical factor for LMW analysis. The choice between Ph-CCA and a halogenated derivative often involves a trade-off between signal intensity and spectral cleanliness, and the optimal choice depends on the specific analytical goal.
Innovations in Sample Preparation Protocols for this compound Matrices
The effectiveness of α-cyano-4-phenylcinnamic acid as a MALDI matrix is intrinsically linked to the sample preparation protocol. Innovations in these methods are crucial for achieving optimal co-crystallization of the matrix and analyte, leading to improved spectral quality and reproducibility.
A key innovation involves the use of specific solvent systems to overcome the solubility challenges of both the matrix and the analyte. For the analysis of organic pigments, a successful protocol involves dissolving the pigment in a suitable solvent and then mixing it with a saturated solution of CPCA in a mixture of acetone (B3395972) and carbon disulfide (2:1, v/v). This specific solvent system promotes the formation of a homogeneous crystal lattice, which is essential for efficient energy transfer from the laser and subsequent ionization of the analyte molecules. This tailored approach to sample preparation has been shown to be critical for obtaining high-quality mass spectra of otherwise difficult-to-analyze pigments.
Computational and Theoretical Investigations of Alpha Cyano 4 Phenylcinnamic Acid
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. For α-cyano-4-phenylcinnamic acid, MD simulations can elucidate its conformational flexibility and the nature of its interactions with other molecules, which are crucial for its function as a MALDI matrix.
Conformational Analysis: The α-cyano-4-phenylcinnamic acid molecule possesses several rotatable bonds, allowing it to adopt various conformations. MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them. The conformational flexibility is a key factor in the co-crystallization process with analyte molecules, a critical step in MALDI sample preparation. Studies on similar molecules, like cytochrome P450, have demonstrated the power of MD simulations in revealing highly flexible regions and their functional implications. For α-cyano-4-phenylcinnamic acid, understanding its conformational landscape is essential for comprehending how it forms a solid solution with analytes.
Intermolecular Interactions: The effectiveness of a MALDI matrix is heavily dependent on its interactions with the analyte molecules. MD simulations can model these interactions in detail, including hydrogen bonding, π-π stacking, and van der Waals forces. The cyano and carboxylic acid groups of α-cyano-4-phenylcinnamic acid are key players in these interactions. The cyano group, with its electron-withdrawing nature, can participate in various non-covalent interactions. nih.govmdpi.com Computational studies on molecules with multiple cyano groups have shown their ability to create positive electrostatic potential regions, facilitating strong interactions with nucleophilic species. nih.govmdpi.com In the context of MALDI, these interactions are vital for the efficient transfer of energy from the laser to the analyte, leading to its desorption and ionization. The phenyl group can engage in π-π stacking interactions, particularly with aromatic residues in peptide and protein analytes.
The following table summarizes the types of intermolecular interactions that can be investigated using MD simulations for α-cyano-4-phenylcinnamic acid and their significance in the context of MALDI-MS.
| Interaction Type | Participating Groups on α-Cyano-4-phenylcinnamic acid | Significance in MALDI-MS |
| Hydrogen Bonding | Carboxylic acid group (donor and acceptor) | Analyte incorporation into the matrix crystal, proton transfer. |
| π-π Stacking | Phenyl ring | Interaction with aromatic analytes, energy transfer. |
| Dipole-Dipole | Cyano group, Carboxylic acid group | Orientation and packing within the crystal lattice. |
| van der Waals | Entire molecule | Overall stability of the matrix-analyte co-crystal. |
Quantum Chemical Approaches to Electronic Structure, Energy States, and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of α-cyano-4-phenylcinnamic acid. These properties are fundamental to its role as a MALDI matrix, as they govern its ability to absorb laser energy and participate in ionization processes.
Electronic Structure and Energy States: The electronic structure of a MALDI matrix determines its UV absorption characteristics. For a matrix to be effective, it must strongly absorb at the wavelength of the laser used (e.g., 337 nm for a nitrogen laser). Quantum chemical calculations can predict the electronic absorption spectra of α-cyano-4-phenylcinnamic acid, ensuring its suitability for specific laser systems. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is indicative of the molecule's excitability and chemical reactivity.
Reactivity: The reactivity of the matrix molecule is crucial for the ionization of the analyte. In MALDI, the matrix is believed to play a role in the protonation or deprotonation of the analyte. The acidity of the carboxylic acid group and the proton affinity of the molecule can be calculated using quantum chemical methods. These calculations have been instrumental in the rational design of new MALDI matrices. For instance, the substitution of the 4-hydroxyl group in the related α-cyano-4-hydroxycinnamic acid (CHCA) with a chlorine atom was hypothesized to lower the proton affinity, leading to more efficient proton donation to the analyte and, consequently, improved performance. nih.gov Similar in silico evaluations of α-cyano-4-phenylcinnamic acid can predict its reactivity and ionization efficiency.
The table below presents a conceptual comparison of calculated electronic properties for different cinnamic acid derivatives, illustrating how these values can inform matrix selection.
| Compound | Calculated Property | Significance |
| α-Cyano-4-hydroxycinnamic acid (CHCA) | Proton Affinity | Benchmark for proton transfer efficiency. |
| 4-Chloro-α-cyanocinnamic acid (Cl-CCA) | Lower Proton Affinity (than CHCA) | Enhanced proton donation to analyte. nih.gov |
| α-Cyano-4-phenylcinnamic acid | Predicted Proton Affinity | Influences its effectiveness as a matrix for different analyte types. |
| α-Cyano-4-phenylcinnamic acid | Calculated Absorption Maximum | Determines optimal laser wavelength for desorption/ionization. |
Theoretical Models of Laser Desorption/Ionization Mechanisms in MALDI-MS
While a comprehensive, universally accepted model for the MALDI process remains elusive, several theoretical models have been proposed to explain the desorption and ionization of analyte molecules. These models provide a framework for understanding the role of matrices like α-cyano-4-phenylcinnamic acid.
The primary ionization pathway in MALDI is often considered to be a chemical ionization process where the matrix plays a crucial role. Upon irradiation with the laser, the matrix molecules are excited to a higher electronic state. In the dense plume of desorbed material, these excited matrix molecules can transfer a proton to or abstract a proton from the analyte molecules, leading to the formation of [M+H]⁺ or [M-H]⁻ ions, respectively.
Systematic studies on derivatives of α-cyanocinnamic acid have indicated that for positive-ion mode, the presence of abundant protonated matrix ions is a key indicator of good matrix performance. pnas.org This suggests that the gas-phase proton affinity of the matrix is a critical parameter. Theoretical models can be used to calculate these proton affinities and thus predict the efficiency of a given matrix in promoting analyte ionization.
In Silico Prediction of Matrix Performance and Analyte Interaction Profiles
The insights gained from computational studies have paved the way for the rational design and in silico screening of new MALDI matrices. Instead of relying on empirical, trial-and-error methods, computational approaches allow for the systematic evaluation of candidate molecules before their synthesis. pnas.orgnih.gov
This process typically involves:
Library Design: A virtual library of candidate matrix molecules is created, often by modifying a core structure like α-cyanocinnamic acid with different functional groups. researchgate.net
Property Calculation: For each candidate molecule, a set of physicochemical and electronic properties is calculated using quantum chemical methods. These properties can include proton affinity, gas-phase basicity, absorption wavelength, and hydrophobicity.
Performance Prediction: The calculated properties are then correlated with known matrix performance to build predictive models. These models can then be used to screen the virtual library and identify promising new matrix candidates.
Analyte Interaction Profiling: Molecular docking and MD simulations can be used to predict how well a candidate matrix will interact with specific classes of analytes (e.g., peptides, lipids, nucleic acids). This allows for the design of matrices that are tailored for particular applications.
The development of 4-phenyl-α-cyanocinnamic acid amide as a novel negative ion matrix for lipids was guided by such a rational design and screening approach. nih.gov This demonstrates the power of computational methods to accelerate the discovery of new and improved MALDI matrices.
Emerging Research Directions and Future Perspectives for Alpha Cyano 4 Phenylcinnamic Acid
Exploration as a Versatile Chemical Reagent in Organic Synthesis
The alpha-Cyano-4-phenylcinnamic acid molecule possesses a unique combination of functional groups: a carboxylic acid, a nitrile group, and an electron-deficient alkene, all conjugated with a biphenyl (B1667301) system. This rich functionality suggests significant potential as a versatile reagent in organic synthesis, although this area remains largely underexplored in published research compared to its applications in materials science.
The core structure is a classic example of a product formed through reactions like the Knoevenagel condensation. The presence of the activating cyano and carboxyl groups on the alkene makes it an ideal Michael acceptor, opening pathways for the synthesis of complex adducts. Furthermore, the nitrile and carboxylic acid groups are valuable handles for constructing heterocyclic systems, such as pyridines, pyrimidines, or thiazoles, which are common motifs in medicinal chemistry.
While direct examples of its use as a synthetic reagent are sparse, its structural motifs are central to well-established synthetic strategies. For instance, the related compound α-phenylcinnamic acid (lacking the cyano group) is prepared via the Perkin reaction, involving the condensation of benzaldehyde (B42025) and phenylacetic acid. orgsyn.org The synthetic potential of this compound lies in its capacity to act as a precursor in multicomponent reactions, where its multiple reactive sites could be exploited to build molecular complexity in a single step. Future research may focus on harnessing this reactivity for the efficient synthesis of novel compounds.
Development of Advanced Materials Incorporating this compound Moieties
The primary driver of research into this compound is its application in materials science, specifically as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. The development of advanced materials is centered on modifying this molecular scaffold to enhance performance for specific analytical tasks.
A key example is the development of 4-phenyl-α-cyanocinnamic acid amide (Ph-CCA-NH2) , a novel derivative designed for the analysis of lipids. nih.gov In a rational design and screening approach, researchers identified this amide derivative as a superior negative-ion matrix that enables sensitive and reproducible analysis and imaging of various lipid classes. nih.gov This material exhibits significantly fewer background peaks from the matrix itself and provides a better suppression effect, making it a highly valuable tool for lipidomics. nih.gov
By analogy, research on other derivatives of the α-cyanocinnamic acid scaffold highlights the strategy of tuning material properties through chemical modification. The synthesis of α-cyano-5-phenyl-2,4-pentadienic acid (CPPA) , which extends the conjugated π-system of the molecule, has been shown to create a matrix with excellent reproducibility and sensitivity for analyzing intact proteins in complex samples like milk and bacterial extracts. mdpi.com This demonstrates a key trend: the deliberate chemical modification of the core structure to create advanced materials with properties tailored for specific applications, such as proteomics or lipidomics.
Table 1: Comparison of Advanced Materials Based on the Phenylcinnamic Acid Scaffold
| Material / Matrix | Core Structure Modification | Primary Application | Key Advantages |
|---|---|---|---|
| 4-phenyl-α-cyanocinnamic acid amide (Ph-CCA-NH2) | Amide derivative of the target scaffold | Negative-ion mode MALDI-MS of lipids nih.gov | Superior sensitivity and reproducibility; low background interference. nih.gov |
| α-cyano-5-phenyl-2,4-pentadienic acid (CPPA) | Extended π-conjugation (pentadienoic acid) | MALDI-MS of intact proteins mdpi.com | Enhanced protein signals; uniform response and high signal-to-noise ratio. mdpi.com |
| 4-chloro-α-cyanocinnamic acid (Cl-CCA) | Substitution of phenyl with chloro group | MALDI-MS of labile peptides (e.g., phosphopeptides) nih.gov | "Cooler" matrix, reducing fragmentation of sensitive analytes; improved sensitivity. nih.govnih.gov |
Mechanistic Understanding of Photophysical Processes Relevant to Laser Interactions
The function of this compound and its derivatives in MALDI-MS is entirely dependent on their photophysical properties. The core mechanism involves the matrix material strongly absorbing energy at the wavelength of the laser (typically UV), leading to the sublimation of the matrix and the embedded analyte molecules into the gas phase. The matrix then plays a crucial role in the "soft" ionization of the analyte, typically by proton transfer, allowing large, fragile biomolecules to be analyzed in a mass spectrometer.
The chemical structure of the matrix dictates the efficiency of these processes. The extended aromatic system of the phenylcinnamic acid scaffold is an excellent chromophore for absorbing UV laser energy. Research into the photophysics of these materials aims to understand how structural modifications influence energy absorption, energy transfer, and ionization efficiency.
Studies on the closely related matrix alpha-Cyano-4-hydroxycinnamic acid (CHCA) show that upon laser irradiation, a dense plume of material is formed where facile charge transfer occurs, leading to a thermodynamically equilibrated state of protonated and deprotonated species. nih.gov The addition of a phenyl group, as in the title compound, or other substituents like chlorine, is a deliberate strategy to alter the electronic properties and proton affinity of the matrix. For example, 4-chloro-α-cyanocinnamic acid is known as a "cooler" matrix because it facilitates ionization with less internal energy transfer to the analyte, thereby reducing in-source decay and preserving labile post-translational modifications like phosphorylation. nih.govnih.gov It is hypothesized that the phenyl group in the this compound scaffold similarly modulates these energetic properties, contributing to the superior performance of its derivatives in specific applications like lipid analysis. nih.gov
Future Trends in the Design and Application of Advanced MALDI Matrices Based on this Scaffold
The future of MALDI matrix design is moving away from empirical, trial-and-error screening and towards the rational design of molecules for specific analytical challenges. The this compound scaffold is a prime platform for this type of molecular engineering.
Key future trends include:
Rational Matrix Engineering: As demonstrated with the development of 4-chloro-α-cyanocinnamic acid and the discovery of 4-phenyl-α-cyanocinnamic acid amide, future work will involve computational and systematic experimental approaches to design matrices with optimized properties. nih.govnih.gov This includes tuning the molecule's proton affinity, sublimation enthalpy, and energy absorption characteristics to match the analyte of interest.
Analyte-Specific Matrices: The "one-size-fits-all" approach is being replaced by the development of specialized matrices. The success of Ph-CCA-NH2 for lipids and CPPA for intact proteins underscores this trend. nih.govmdpi.com Future research will likely produce derivatives of the phenylcinnamic acid scaffold designed for other challenging classes of molecules, such as nucleic acids, glycans, or synthetic polymers.
Minimizing Interference: A significant goal is to create matrices that are "quieter," producing fewer background ions in the low-mass region of the spectrum. The demonstrated low background of Ph-CCA-NH2 is a significant step in this direction, enabling clearer analysis of small molecules. nih.gov
Enhanced Sensitivity and Stability: The quest for matrices that allow for lower detection limits and provide better preservation of fragile analytes will continue to drive synthetic efforts. Modifying the scaffold to create "cooler" matrices or matrices with higher ionization efficiency is a central theme. nih.govnih.gov The ultimate goal is to enable high-quality analysis in both positive and negative ion modes using a single matrix, which would represent a major breakthrough in efficiency for techniques like MALDI imaging. nih.gov
The this compound scaffold represents a versatile and promising platform for the development of the next generation of MALDI matrices, enabling more sensitive, specific, and robust analysis of complex biological and synthetic systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
